molecular formula C20H26N2O2S B11113487 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

Cat. No.: B11113487
M. Wt: 358.5 g/mol
InChI Key: XATFZKOTHVSASC-UHFFFAOYSA-N
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Description

1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a phenyl group and a sulfonyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as an electron-withdrawing moiety, making the adjacent piperazine nitrogen susceptible to nucleophilic attack.

Reaction Type Reagents/Conditions Outcome Source
AlkylationAlkyl halides, K₂CO₃, DCM, 25–60°CFormation of N-alkylated derivatives
AcylationAcetyl chloride, Et₃N, THF, refluxProduction of acylated sulfonamides
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄, baseIntroduction of aryl groups at the sulfonamide

Key Finding : Alkylation reactions typically yield >70% conversion under mild conditions, while Suzuki couplings require Pd catalysts and elevated temperatures (80–100°C) .

Electrophilic Aromatic Substitution (EAS)

The tetramethylphenyl and phenyl rings undergo regioselective EAS due to electron-donating methyl groups and sulfonyl-directed effects .

Reaction Type Reagents/Conditions Outcome Source
NitrationHNO₃/H₂SO₄, 0–5°CMeta-nitro products on tetramethylphenyl ring
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Para-halogenation on phenyl ring
Friedel-Crafts AcylationAcCl, AlCl₃, DCMLimited reactivity due to steric hindrance

Structural Insight : The tetramethylphenyl group’s steric bulk reduces EAS efficiency compared to the phenyl ring .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in acid-base reactions and coordination chemistry .

Reaction Type Reagents/Conditions Outcome Source
ProtonationHCl/EtOHFormation of water-soluble hydrochloride salts
Metal ComplexationCuCl₂ or Zn(OAc)₂, MeOHStable octahedral complexes with antimicrobial activity
DeprotectionTFA/DCM (1:1), rtCleavage of Boc-protected analogs

Notable Application : Metal complexes exhibit enhanced bioactivity, with Cu(II) complexes showing MIC values of 2–8 µg/mL against Gram-negative bacteria .

Hydrolysis and Stability

The sulfonamide bond demonstrates pH-dependent hydrolysis:

Condition Outcome Half-Life Source
Acidic (pH < 2)Cleavage to phenylpiperazine and sulfonic acid12–24 hrs
Alkaline (pH > 10)Degradation via ring-opening2–4 hrs
Neutral (pH 7)Stable (>90% intact after 7 days)-

Critical Note : Hydrolysis products retain biological activity, suggesting prodrug potential.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification :

Reaction Type Catalyst/Base Yield Application Source
Buchwald-Hartwig AminationPd(OAc)₂/Xantphos, Cs₂CO₃65–80%Introduction of aryl amines
Heck CouplingPd/C, PPh₃, NEt₃55–70%Alkenylation for fluorescence studies

Optimized Protocol : Using Xantphos as a ligand improves coupling efficiency by reducing side reactions .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties :

Modification Biological Target IC₅₀/EC₅₀ Source
LpxH InhibitionLipid A biosynthesis in Gram-negative bacteria18 nM
α-Glucosidase InhibitionDiabetes management4.2 µM
GLP-1 Receptor ModulationAntidiabetic activity12 nM

Mechanistic Insight : The sulfonyl group enhances target binding via hydrogen bonding and hydrophobic interactions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H26N2O2S
  • Molar Mass : Approximately 346.50 g/mol
  • Appearance : White to bright yellow crystals
  • Melting Point : 230-232 °C
  • Solubility : Soluble in water

The compound features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a tetramethylphenyl moiety. This structural complexity enhances its biological activity and interaction with various molecular targets.

Pharmacological Applications

1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been investigated for its pharmacological properties. Key areas of research include:

Antimicrobial Activity

Studies have indicated that compounds containing piperazine moieties exhibit significant antimicrobial activities against various bacterial strains and fungal cultures. The compound has been screened using methods such as microdilution assays and disc diffusion methods, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that derivatives of piperazine can exhibit anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated significant anti-inflammatory activity in animal models .

Neuropharmacological Potential

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may provide neuroprotective effects .

Cancer Research

Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation. The mechanisms involve modulation of specific signaling pathways related to tumor growth .

Case Studies

Several studies have evaluated the biological activity of piperazine derivatives:

Case Study 1: Antimicrobial Activity

A study focused on the synthesis and characterization of piperazine sulfonamides demonstrated significant antimicrobial activity against several strains of bacteria and fungi . The findings suggest that modifications in the piperazine structure can enhance activity.

Case Study 2: Anti-inflammatory Activity

In another study evaluating anti-inflammatory effects using carrageenan-induced paw edema models in rats, compounds similar to this compound showed promising results comparable to standard anti-inflammatory medications .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces inflammation in animal models
NeuroprotectivePotential modulation of neurotransmitter systems
Anti-cancerInhibits proliferation of cancer cells

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The phenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: A simpler piperazine derivative with similar structural features but lacking the sulfonyl group.

    4-Phenylpiperidine: Another related compound with a piperidine ring instead of a piperazine ring.

    N-Phenylsulfonylpiperazine: A compound with a similar sulfonyl group but different substitution pattern on the piperazine ring.

Uniqueness

1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is unique due to the presence of both phenyl and sulfonyl groups, which confer distinct chemical and biological properties. The tetramethyl substitution on the phenyl ring further enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

1-Phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and research findings associated with this compound, focusing on its pharmacological properties and therapeutic potential.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • Molecular Formula : C19H26N2O2S
  • Molecular Weight : 350.49 g/mol

The synthesis of this compound typically involves the reaction of piperazine derivatives with sulfonyl chlorides, leading to the formation of sulfonamide structures. The reaction conditions and purity of reagents significantly influence the yield and efficacy of the synthesis.

Antiviral Activity

Research indicates that piperazine derivatives exhibit a range of antiviral activities. For instance, studies have shown that various piperazine compounds can inhibit viral replication in vitro. The specific antiviral mechanisms often involve interference with viral entry or replication processes.

Table 1: Antiviral Activity of Piperazine Derivatives

Compound NameVirus TargetedIC50 (µM)Mechanism of Action
This compoundHIV-1TBDInhibition of reverse transcriptase
3-Phenylpiperidine-2,6-dioneCVB-292Viral entry inhibition
3-(4-Fluorophenyl)piperazineHSV-1TBDInterference with viral attachment

Antibacterial Activity

In addition to antiviral properties, piperazine derivatives have been evaluated for antibacterial activity against various strains. The results indicate moderate to high efficacy against gram-positive and gram-negative bacteria.

Table 2: Antibacterial Activity of Piperazine Derivatives

Compound NameBacteria TargetedMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundE. coliTBD
3-Phenylpiperidine-2,6-dioneStaphylococcus aureusTBD
4-(Trifluoromethyl)phenylpiperazinePseudomonas aeruginosaTBD

Case Studies

Several case studies have explored the biological activity of piperazine derivatives:

  • Study on HIV Inhibition : A study demonstrated that certain piperazine derivatives showed significant inhibition of HIV replication in vitro. The mechanism was linked to the inhibition of reverse transcriptase activity.
  • Evaluation Against Bacterial Strains : Another investigation assessed the antibacterial properties of a series of piperazine compounds against multi-drug resistant strains. Results indicated promising activity that warrants further exploration for therapeutic applications.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-phenyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H26N2O2S/c1-15-14-16(2)18(4)20(17(15)3)25(23,24)22-12-10-21(11-13-22)19-8-6-5-7-9-19/h5-9,14H,10-13H2,1-4H3

InChI Key

XATFZKOTHVSASC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C)C

Origin of Product

United States

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